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Compound of Interest

Compound Name: 2-(2-Methylphenyl)oxazole

Cat. No.: B15447841

Introduction: 2-(2-Methylphenyl)oxazole, also known as 2-(o-tolyl)oxazole, is a heterocyclic
compound belonging to the oxazole family. The oxazole ring is a key structural motif in
numerous pharmacologically active compounds and natural products. A thorough
understanding of the spectroscopic properties of such molecules is fundamental for their
identification, characterization, and the development of new synthetic methodologies. This
technical guide provides a comprehensive overview of the expected spectroscopic data (*H
NMR, 3C NMR, IR, and MS) for 2-(2-Methylphenyl)oxazole and outlines the general
experimental protocols for acquiring this data.

Spectroscopic Data

Due to the limited availability of specific experimental data for 2-(2-Methylphenyl)oxazole in
publicly accessible databases, the following tables present expected values based on the
analysis of closely related 2-aryloxazole analogs. These values serve as a reference for the
characterization of this compound.

Table 1: *H Nuclear Magnetic Resonance (NMR) Data (Expected)
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Chemical Shift (3, o Coupling Constant
Proton Multiplicity
ppm) (J, Hz)
Oxazole H-4 7.20-7.30 S
Oxazole H-5 7.70-7.80 S
Methyl (CHs) 2.50-2.60 s
Aromatic (Phenyl) 7.25-7.50 m
Aromatic (Phenyl) 7.90 - 8.00 d ~7-8

Table 2: 13C Nuclear Magnetic Resonance (NMR) Data (Expected)

Carbon Chemical Shift (8, ppm)
Methyl (CHs) 21-23

Oxazole C-2 160 - 162

Oxazole C-4 125 - 127

Oxazole C-5 138 - 140

Aromatic C (Quaternary) 128 - 130

Aromatic CH 125 - 132

Aromatic C-CHs 137 -139

Table 3: Infrared (IR) Spectroscopy Data (Expected)
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Vibrational Mode Frequency (cm~1) Intensity
C-H stretch (aromatic) 3100 - 3000 Medium
C-H stretch (aliphatic) 3000 - 2850 Medium
C=N stretch (oxazole) 1620 - 1580 Strong
C=C stretch (aromatic/oxazole) 1580 - 1450 Strong
C-O-C stretch (oxazole) 1100 - 1020 Strong

Table 4: Mass Spectrometry (MS) Data (Expected)

Fragment m/z (Expected) Relative Abundance
[M]* 159.0684 High
-CHs : oderate
M-CHs]* 144.0449 Mod
- : oderate
M-COJ* 131.0735 Mod
[C7H7]* 91.0548 High

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-

aryl-oxazoles.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

e Sample Preparation: Approximately 5-10 mg of the purified 2-(2-Methylphenyl)oxazole is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). A small amount of
tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

e 1H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio.
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e 13C NMR Acquisition: Proton-decoupled *3C NMR spectra are recorded. Due to the lower
natural abundance of 13C, a larger number of scans and a longer acquisition time are
typically required.

2. Infrared (IR) Spectroscopy
e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is employed.
e Sample Preparation:

o Solid Phase: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet.

o Thin Film: The sample is dissolved in a volatile solvent (e.g., chloroform,
dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl, KBr).
The solvent is allowed to evaporate, leaving a thin film of the compound.

o Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~*. A background
spectrum of the empty sample holder (or pure KBr pellet) is subtracted from the sample
spectrum.

3. Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization
(El) is a common ionization technique for such molecules.

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile).

o Data Acquisition: The sample is introduced into the ion source, where it is vaporized and
ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and
detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a 2-aryl-oxazole like 2-(2-Methylphenyl)oxazole.
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Spectroscopic analysis workflow for 2-aryl-oxazoles.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-(2-
Methylphenyl)oxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15447841#spectroscopic-data-nmr-ir-ms-of-2-2-
methylphenyl-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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